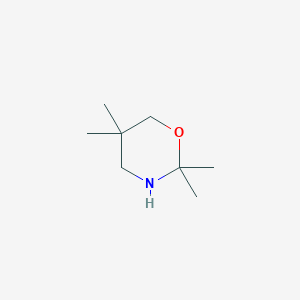

2,2,5,5-Tetramethyl-1,3-oxazinane

Description

2,2,5,5-Tetramethyl-1,3-oxazinane is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. The molecule is characterized by four methyl substituents at the 2- and 5-positions, which confer significant steric hindrance and influence its stability and reactivity. This structural feature distinguishes it from other oxazinane derivatives, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-1,3-oxazinane |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)10-6-7/h9H,5-6H2,1-4H3 |

InChI Key |

MSALOWNRLGSZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(OC1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1,3-oxazinane typically involves the reaction of 2,2-substituted 3-aminopropan-1-ols with formaldehyde. This reaction can be carried out under mild conditions, often at ambient temperature, without the need for additional components . In some cases, the presence of formic acid and heating may be required to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1,3-oxazinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinane-2,5-diones under specific conditions.

Reduction: Reduction reactions can convert oxazinane derivatives into their corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazinane-2,5-diones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound and its derivatives are investigated for their pharmacological properties. Notably, they have shown promise as potential antineoplastic agents , which are crucial in cancer treatment. Research indicates that specific derivatives can inhibit tumor growth by targeting metabolic pathways involved in cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit arginase , an enzyme linked to cancer progression and immune response modulation. Studies have demonstrated that modifications of 2,2,5,5-tetramethyl-1,3-oxazinane can enhance its inhibitory potency against arginase isoforms .

Organic Synthesis

Intermediate in Synthesis

Due to its unique ring structure, this compound serves as an important intermediate in the synthesis of complex organic molecules. It facilitates the formation of various bioactive compounds through reactions such as C–H functionalization , which allows the introduction of functional groups into existing molecules .

Synthesis of Chiral Amino Acids

The compound has been utilized in the synthesis of β-amino acids through innovative methodologies. For example, researchers have successfully transformed functionalized oxazinanes into valuable chiral intermediates using oxidation techniques . This application is particularly relevant in developing pharmaceuticals where chirality plays a crucial role in efficacy and safety.

Biological Research

Cellular Effects and Mechanisms

Research has revealed that this compound influences various cellular processes. It interacts with proteins and enzymes involved in cell signaling pathways , potentially altering gene expression and cellular metabolism. This interaction is significant for understanding how compounds can modulate biological functions at the molecular level .

EPR Oximetry Probes

The compound has also been explored as a probe for Electron Paramagnetic Resonance (EPR) oximetry , which measures tissue oxygenation levels in vivo. This application is vital for assessing tumor microenvironments and understanding hypoxia's role in cancer biology . Studies have shown that derivatives of this compound can effectively localize within tissues and provide accurate measurements of oxygen levels.

Case Studies

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-1,3-oxazinane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Properties of 2,2,5,5-Tetramethyl-1,3-oxazinane and Analogues

Functional and Energetic Properties

- Steric Effects : The 2,2,5,5-tetramethyl substitution pattern creates a highly symmetrical structure, reducing conformational flexibility compared to 2,2,4,6-Tetramethyl-1,3-oxazinane. This symmetry may enhance thermal stability, as seen in analogous geminal-substituted heterocycles .

- Energetic Potential: Unlike nitro-functionalized derivatives like TNOP, this compound lacks explosophoric groups (e.g., NO₂ or ONO₂). TNOP exhibits a detonation velocity of 8,950 m/s and superior oxygen balance (-34%), highlighting how substituent type dictates energetic performance .

- Pharmaceutical Relevance : 5-Methyl-5-phenyl-1,3-oxazinane-2,4-dione’s dione groups suggest utility in drug design, contrasting with the methyl-dominated this compound, which is more suited for catalytic or material applications .

Biological Activity

2,2,5,5-Tetramethyl-1,3-oxazinane is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazine family, which is known for a variety of pharmacological effects. The focus of this article is to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

The biological activity of this compound is thought to involve interactions with various enzymes and receptors. Specifically, it may act as an enzyme inhibitor or receptor agonist. The precise mechanism can vary depending on the specific biological target and context in which the compound is used.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance, studies have demonstrated its efficacy against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the range of 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound derivatives. Some compounds within this class have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549. IC50 values for these compounds ranged from 226 to 242.52 μg/mL .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial effects of oxazine derivatives including this compound, researchers found that several compounds exhibited potent inhibitory effects against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of oxazine derivatives showed promising results in inhibiting cell proliferation in various cancer types. The study utilized a range of concentrations to determine IC50 values and elucidated potential mechanisms involving apoptosis induction in cancer cells.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.